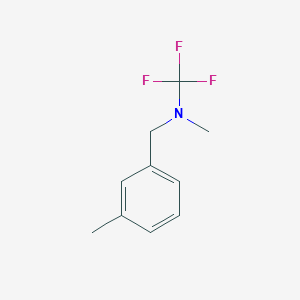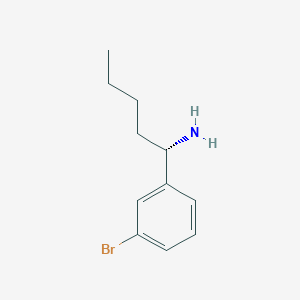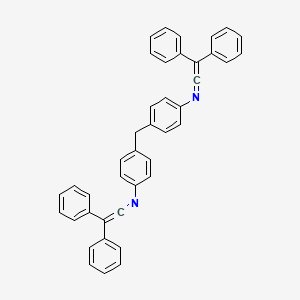
Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- is a complex organic compound with the molecular formula C41H30N2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and double bonds. It is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.
Preparation Methods
The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:
Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.
Scientific Research Applications
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4’-methylenebis(N,N-dimethylaniline) and 4,4’-methylenebis(N-(2-thenylidene)aniline) share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of diphenylvinylidene groups in Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- imparts unique chemical properties, making it distinct from other related compounds.
Properties
CAS No. |
32861-04-4 |
|---|---|
Molecular Formula |
C41H30N2 |
Molecular Weight |
550.7 g/mol |
InChI |
InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |
InChI Key |
XPNGPCRFZKPRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


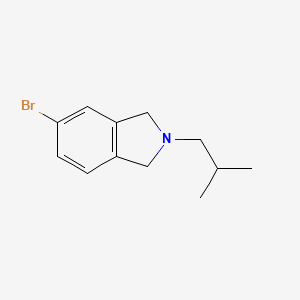
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
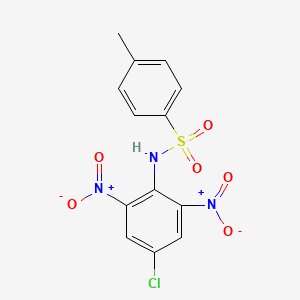
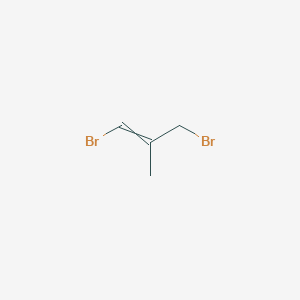
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)
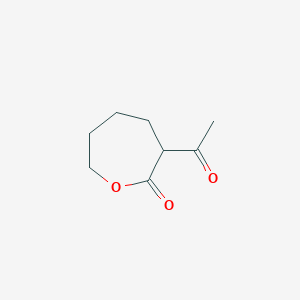
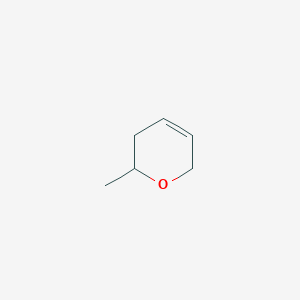
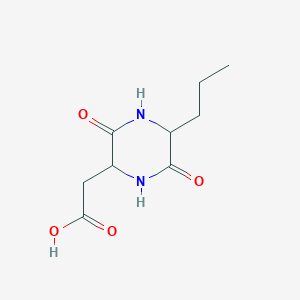
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

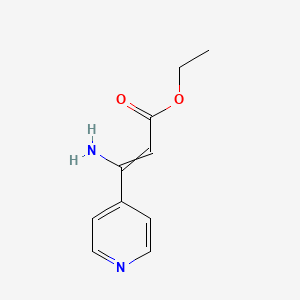
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
